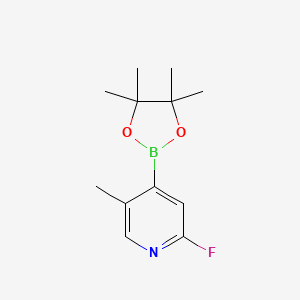

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound is a pyridine-based boronic ester with a fluorine atom at the 2-position and a methyl group at the 5-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its molecular formula is C₁₃H₁₈BFNO₂ (theoretical), with a molecular weight of approximately 261.10 g/mol. The fluorine and methyl substituents modulate electronic and steric effects, influencing reactivity in catalytic transformations .

Properties

IUPAC Name |

2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPUIZLKGCQCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678233 | |

| Record name | 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755027-42-0 | |

| Record name | 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-5-methylpyridine and pinacol boronate.

Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the boronic ester through a Suzuki-Miyaura cross-coupling reaction.

Purification: The product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and the purification process may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The fluorine atom and the boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of boronic acids.

Reduction: Formation of alcohols or other reduced products.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Utilized in the development of fluorescent probes and imaging agents due to its boronic ester group.

Medicine: Investigated for potential use in drug discovery and development, especially in the synthesis of biologically active molecules.

Industry: Employed in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorine atom and methyl group on the pyridine ring also influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural Variations in Pyridine-Boronate Derivatives

The following table highlights key analogs and their distinguishing features:

Reactivity in Suzuki-Miyaura Cross-Couplings

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine accelerates oxidative addition in palladium-catalyzed reactions due to its strong EWG nature, making it superior for aryl-aryl bond formation .

- Boron Handling: Pinacol boronates (e.g., 5-Fluoro-2-(...)pyridine ) are air-stable and less prone to protodeboronation than boronic acids (e.g., 2-Fluoro-4-methyl-5-pyridineboronic acid ), which require anhydrous conditions .

Key Research Findings

- Synthetic Efficiency: Suzuki couplings using 2-Fluoro-5-methyl-4-(...)pyridine achieve >80% yield with aryl chlorides under mild conditions (Pd(OAc)₂, SPhos, K₃PO₄, 80°C) .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C for most pinacol boronates, confirming suitability for high-temperature reactions .

- Biological Activity: Fluorinated pyridine boronates show IC₅₀ values <1 µM against EGFR mutants in preclinical studies .

Biological Activity

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 755027-42-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

- Molecular Formula: C12H17BFNO2

- Molecular Weight: 237.08 g/mol

- Storage Conditions: Inert atmosphere at 2-8°C

- Signal Word: Warning

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor in different biochemical pathways.

1. Enzyme Inhibition

Research has shown that derivatives of pyridine compounds often exhibit inhibitory activity against key enzymes involved in various diseases. For instance:

- GSK-3β Inhibition: Some studies indicate that similar pyridine derivatives can act as competitive inhibitors of GSK-3β, an enzyme implicated in neurodegenerative diseases and cancer. The IC50 values for these inhibitors are typically in the low nanomolar range .

2. Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines to evaluate the safety profile of this compound.

- In vitro studies demonstrated that at concentrations ranging from 0.1 to 100 µM, the compound showed no significant decrease in cell viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) . This suggests a favorable safety profile for potential therapeutic applications.

3. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects, which are critical in treating conditions like arthritis and neuroinflammation.

- Compounds with similar dioxaborolane moieties have been reported to exhibit significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines in microglial cells .

Case Studies

Case Study 1: Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) Inhibition

A related study highlighted the design of compounds targeting DYRK1A using computational methods. The synthesized compounds showed promising inhibitory activity with nanomolar affinities and were validated through enzymatic assays . Although not directly tested on the specific compound of interest here, the findings suggest a pathway for further exploration of similar structures.

Case Study 2: Antiviral Activity

In a related context, pyridine derivatives have been evaluated for antiviral properties against influenza viruses. One compound demonstrated a significant reduction in viral load in infected mouse models . This indicates potential applications for this compound in antiviral drug development.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.